molecular formula C22H29NO2 B1205853 l-Propoxyphene CAS No. 77-50-9

l-Propoxyphene

Cat. No. B1205853
CAS RN: 77-50-9
M. Wt: 339.5 g/mol
InChI Key: XLMALTXPSGQGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate is a propanoate ester that is propyl propanoate substituted by a benzyl and phenyl group at position 1, a methyl group at position 2 and a dimethylamino group at position 3. It is a propanoate ester and a tertiary amine.

Scientific Research Applications

1. Analytical Methodology in Forensic Science

Propoxyphene has been a subject of interest in forensic science, particularly in the determination of its presence in biological materials. Wallace, Ladd, and Blum (1972) discussed the utilization of ultraviolet spectrophotometry and gas chromatography for detecting propoxyphene in such contexts, emphasizing its importance in forensic investigations (Wallace, Ladd, & Blum, 1972).

2. Propoxyphene in Pharmacokinetics

The study of the pharmacokinetics of propoxyphene has been a significant area of research. McMahon and Sullivan (1976) explored the simultaneous measurement of plasma levels of d-Propoxyphene and l-Propoxyphene, providing insights into the differential absorption and metabolic pathways of these isomers (McMahon & Sullivan, 1976).

3. Propoxyphene in Drug Metabolism

Propoxyphene's role in influencing drug metabolism has been researched extensively. Peterson, Hostetler, Lehman, and Covault (1979) examined the acute inhibition of oxidative drug metabolism by propoxyphene, revealing its impact on hepatic microsomal enzymes and its implications for pharmacological interactions (Peterson, Hostetler, Lehman, & Covault, 1979).

4. Propoxyphene in Toxicology and Safety Studies

The safety and toxicity profile of propoxyphene have been subjects of research, especially in relation to its metabolites. McMahon, Ridolfo, Culp, Wolen, and Marshall (1971) detailed the fate of radiocarbon-labeled propoxyphene in rats, dogs, and humans, providing valuable insights into its metabolic end products and their excretion patterns (McMahon et al., 1971).

properties

IUPAC Name

[4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMALTXPSGQGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859379
Record name 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

l-Propoxyphene

CAS RN

77-50-9
Record name Benzeneethanol, α-[2-(dimethylamino)-1-methylethyl]-α-phenyl-, 1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propoxyphene, dl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
l-Propoxyphene
Reactant of Route 2
Reactant of Route 2
l-Propoxyphene
Reactant of Route 3
Reactant of Route 3
l-Propoxyphene
Reactant of Route 4
Reactant of Route 4
l-Propoxyphene
Reactant of Route 5
Reactant of Route 5
l-Propoxyphene
Reactant of Route 6
Reactant of Route 6
l-Propoxyphene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.